N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopropanesulfonamide
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Overview
Description
N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopropanesulfonamide is an organic compound that features both borate and sulfonamide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopropanesulfonamide typically involves nucleophilic and amidation reactions. One common method includes the Miyaura borylation reaction, followed by sulfonylation . The reaction conditions often involve the use of palladium catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopropanesulfonamide undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Amidation: The compound can form amides through reactions with amines.
Borylation: The borate group can undergo borylation reactions, which are useful in forming carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, borylation reactions typically yield boronic esters, while amidation reactions produce amides .
Scientific Research Applications
N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopropanesulfonamide has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of enzyme inhibitors and specific ligand drugs for treating tumors and microbial infections.
Materials Science: It is utilized in the construction of stimulus-responsive drug carriers due to its ability to respond to changes in pH, glucose, and ATP levels.
Mechanism of Action
The mechanism of action of N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets. The borate group can form reversible covalent bonds with diols, which is useful in enzyme inhibition and drug delivery systems . The sulfonamide group can participate in hydrogen bonding and other interactions, enhancing the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide: This compound shares similar borate and sulfonamide groups and is used in similar applications.
2-Methoxypyridine-5-boronic acid pinacol ester: Another compound with a borate group, used in organic synthesis.
tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate: This compound is used in pharmaceutical research and has similar structural features.
Uniqueness
N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopropanesulfonamide is unique due to its combination of borate and sulfonamide groups, which provide a balance of stability, reactivity, and versatility in various chemical reactions and applications .
Properties
Molecular Formula |
C14H21BN2O4S |
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Molecular Weight |
324.2 g/mol |
IUPAC Name |
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopropanesulfonamide |
InChI |
InChI=1S/C14H21BN2O4S/c1-13(2)14(3,4)21-15(20-13)10-7-8-16-12(9-10)17-22(18,19)11-5-6-11/h7-9,11H,5-6H2,1-4H3,(H,16,17) |
InChI Key |
NZFHSCVSDYPELN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NS(=O)(=O)C3CC3 |
Origin of Product |
United States |
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